Isochromophilone VI Isochromophilone VI Natural product derived from fungal source.
Isochromophilone VI is a natural product found in Penicillium multicolor, Arcopilus aureus, and Penicillium with data available.
Brand Name: Vulcanchem
CAS No.: 167173-91-3
VCID: VC21326075
InChI: InChI=1S/C23H28ClNO5/c1-6-14(2)11-15(3)7-8-17-12-18-19(13-25(17)9-10-26)21(28)23(5,30-16(4)27)22(29)20(18)24/h7-8,11-14,26H,6,9-10H2,1-5H3/b8-7+,15-11+/t14-,23+/m0/s1
SMILES: CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2=CN1CCO)(C)OC(=O)C)Cl
Molecular Formula: C23H28ClNO5
Molecular Weight: 433.9 g/mol

Isochromophilone VI

CAS No.: 167173-91-3

Cat. No.: VC21326075

Molecular Formula: C23H28ClNO5

Molecular Weight: 433.9 g/mol

* For research use only. Not for human or veterinary use.

Isochromophilone VI - 167173-91-3

Specification

CAS No. 167173-91-3
Molecular Formula C23H28ClNO5
Molecular Weight 433.9 g/mol
IUPAC Name [(7R)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-2-(2-hydroxyethyl)-7-methyl-6,8-dioxoisoquinolin-7-yl] acetate
Standard InChI InChI=1S/C23H28ClNO5/c1-6-14(2)11-15(3)7-8-17-12-18-19(13-25(17)9-10-26)21(28)23(5,30-16(4)27)22(29)20(18)24/h7-8,11-14,26H,6,9-10H2,1-5H3/b8-7+,15-11+/t14-,23+/m0/s1
Standard InChI Key ZQLIAKJHIRHCFA-XIIQHIPDSA-N
Isomeric SMILES CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@](C(=O)C2=CN1CCO)(C)OC(=O)C)Cl
SMILES CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2=CN1CCO)(C)OC(=O)C)Cl
Canonical SMILES CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2=CN1CCO)(C)OC(=O)C)Cl

Introduction

Isochromophilone VI is an azaphilone derivative with the molecular formula C23H28ClNO5 . It belongs to the broader family of isochromophilones, a series of structurally related compounds numbered from I through VIII that have been isolated from various Penicillium species. The compound's Chemical Abstracts Service (CAS) registry number is 167173-91-3, and it is also referenced in scientific literature under alternative designations including FO 3216IV and FO-3216 VI .

The compound was isolated from the culture broth of Penicillium multicolor strain FO-3216 as part of research efforts to discover novel inhibitors of lipid metabolism enzymes . The discovery of Isochromophilone VI occurred alongside related compounds (Isochromophilones III, IV, and V) from the same fungal source, demonstrating the biosynthetic capability of this organism to produce a range of structurally similar metabolites with varying biological activities.

As a member of the azaphilone class, Isochromophilone VI features the characteristic isoquinoline framework with specific substitution patterns that distinguish it from other members of the family. The structural elucidation was accomplished through advanced spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and other analytical techniques .

Structural Characteristics and Physical Properties

Molecular Structure

Isochromophilone VI possesses a complex molecular architecture with the systematic chemical name [(7R)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-2-(2-hydroxyethyl)-7-methyl-6,8-dioxoisoquinolin-7-yl] acetate . The molecule contains several key structural elements:

  • A chlorine-substituted isoquinoline core with dioxo functionality

  • A distinctive dimethylhepta-dienyl side chain with specific stereochemistry (1E,3E,5S)

  • A 2-hydroxyethyl substituent

  • An acetate group at the 7-position with R-stereochemistry

  • A methyl substituent also at the 7-position

The structure features multiple stereogenic centers, contributing to its complex three-dimensional architecture. The specific stereochemistry at position 7 (R configuration) and in the side chain (E,E geometry in the diene system and S configuration at position 5) represents important aspects of the molecule's spatial arrangement .

Physical and Chemical Properties

Based on the available research data, Isochromophilone VI exhibits characteristic physicochemical properties consistent with its structural features. As a complex natural product containing polar functional groups (hydroxyl, carbonyl) and hydrophobic regions (methyl groups, alkyl chain), it displays amphipathic characteristics. The compound's molecular weight is approximately 433 based on its molecular formula C23H28ClNO5 .

The following table summarizes the key physicochemical properties of Isochromophilone VI:

PropertyValue
Molecular FormulaC23H28ClNO5
Molecular Weight433
CAS Number167173-91-3
Functional GroupsIsoquinoline core, chlorine, acetate, hydroxyl, diene
Stereochemistry(7R), (1E,3E,5S)
Chemical ClassAzaphilone
AppearanceYellow powder (inferred from related compounds)

Biological Activity and Pharmacological Properties

Enzyme Inhibitory Activity

The primary biological activity documented for Isochromophilone VI is its inhibition of acyl-Coenzyme A: cholesterol acyltransferase (ACAT), an enzyme crucial in cholesterol metabolism. Research has established that Isochromophilone VI exhibits an IC50 value of 120 micromolar (μM) against ACAT activity in enzyme assays using rat liver microsomes . This inhibitory effect, while moderate, positions the compound as a potential lead structure for developing more potent ACAT inhibitors.

For comparative context, the following table presents the ACAT inhibitory activities of Isochromophilone VI alongside related compounds:

CompoundIC50 Value (μM) for ACAT Inhibition
Isochromophilone III110
Isochromophilone IV50
Isochromophilone V50
Isochromophilone VI120

This comparative analysis reveals that while Isochromophilone VI demonstrates significant enzyme inhibitory activity, isochromophilones IV and V exhibit more potent inhibition with lower IC50 values .

Biosynthetic Origin and Related Compounds

Microbial Source

Isochromophilone VI is biosynthesized by Penicillium multicolor strain FO-3216 . The production methodology typically involves fermentation processes with specific culture conditions optimized for secondary metabolite production. The isolation procedure from cultured broth generally includes extraction with organic solvents followed by chromatographic purification steps to obtain the pure compound.

For the production of Isochromophilone VI specifically, research indicates that seed cultures of Penicillium multicolor were prepared and subsequently transferred to production medium, with fermentation occurring over several days . This biotechnological approach represents an important aspect of accessing this complex natural product for research purposes.

Structural Relationship to Other Isochromophilones

Isochromophilone VI belongs to a family of structurally related compounds that includes at least eight characterized members (Isochromophilones I through VIII). These compounds share core structural elements while differing in specific substitution patterns and functional groups.

Isochromophilones I and II were initially discovered as inhibitors of glycoprotein 120 (gp120) and cluster of differentiation 4 (CD4) binding, suggesting potential antiviral applications . In contrast, Isochromophilones III through VI were identified primarily as ACAT inhibitors .

Later research led to the discovery of Isochromophilones VII and VIII, which demonstrated inhibitory activities against both diacylglycerol acyltransferase (DGAT) and ACAT . This evolutionary expansion of the isochromophilone family illustrates the structural diversity generated through fungal secondary metabolism and the corresponding range of biological activities.

The table below summarizes key differences among the isochromophilone compounds:

CompoundProduced byPrimary Biological ActivityNotable Structural Features
Isochromophilones I & IIP. multicolor FO-2338gp120-CD4 binding inhibitionI: γ-lactone ring; II: 2-oxopropyl moiety
Isochromophilones III-VIP. multicolor FO-3216ACAT inhibitionChlorinated azaphilone core with varying substituents
Isochromophilones VII-VIIIPenicillium sp. FO-4164DGAT and ACAT inhibitionAdditional hydroxyl groups in specific positions

This structural diversity underscores the potential for discovering compounds with varying biological activities from fungal sources, highlighting the importance of continued research in fungal natural products.

Research Progress and Future Directions

Current Research Status

Research on Isochromophilone VI appears to be in its developmental stages, with initial characterization and biological evaluation completed but extensive exploration of applications still pending. The compound was identified in the mid-1990s as part of broader screening programs for microbial enzyme inhibitors affecting lipid metabolism . Since its initial discovery, research has established its chemical structure and preliminary biological activity profile.

The isolation and structural elucidation of Isochromophilone VI represent significant achievements in natural product chemistry, demonstrating the application of advanced spectroscopic techniques to determine complex molecular structures. The compound's identification as an ACAT inhibitor further highlights its potential relevance to research on cholesterol metabolism and associated disorders.

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